2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+);1,10-phenanthroline;hexafluorophosphate
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Overview
Description
2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+);1,10-phenanthroline;hexafluorophosphate is a complex compound that has garnered significant interest in the field of coordination chemistry. This compound is known for its luminescent properties and is often used in various photophysical and photochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+);1,10-phenanthroline;hexafluorophosphate typically involves the coordination of iridium(III) with 2-(4-fluorobenzene-6-id-1-yl)pyridine and 1,10-phenanthroline ligands. The reaction is usually carried out under inert conditions to prevent oxidation and degradation of the compound. The hexafluorophosphate anion is introduced to stabilize the complex.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+);1,10-phenanthroline;hexafluorophosphate undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where ligands can be replaced by other coordinating molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Ligand exchange reactions often use solvents like dichloromethane and acetonitrile under inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state complexes, while reduction can lead to lower oxidation state species.
Scientific Research Applications
2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+);1,10-phenanthroline;hexafluorophosphate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+);1,10-phenanthroline;hexafluorophosphate involves the absorption of light, leading to an excited state. This excited state can then participate in various photochemical reactions. The molecular targets and pathways involved include:
Energy Transfer: Transfer of energy to nearby molecules, facilitating photochemical transformations.
Electron Transfer: Transfer of electrons to or from the compound, enabling redox reactions.
Comparison with Similar Compounds
Similar Compounds
Tris(2-phenylpyridine)iridium(III): Similar in structure but lacks the fluorine substituent, leading to different photophysical properties.
Tris(2-(2,4-difluorophenyl)pyridinato-C2,N)iridium(III): Contains additional fluorine atoms, resulting in altered electronic properties.
Uniqueness
2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+);1,10-phenanthroline;hexafluorophosphate is unique due to its specific combination of ligands and the presence of the hexafluorophosphate anion, which provides enhanced stability and solubility in various solvents.
Properties
Molecular Formula |
C34H22F8IrN4P |
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Molecular Weight |
861.7 g/mol |
IUPAC Name |
2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+);1,10-phenanthroline;hexafluorophosphate |
InChI |
InChI=1S/C12H8N2.2C11H7FN.F6P.Ir/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;2*12-10-6-4-9(5-7-10)11-3-1-2-8-13-11;1-7(2,3,4,5)6;/h1-8H;2*1-4,6-8H;;/q;3*-1;+3 |
InChI Key |
DPGUARPFAGXWBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=[C-]C=C(C=C2)F.C1=CC=NC(=C1)C2=[C-]C=C(C=C2)F.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.F[P-](F)(F)(F)(F)F.[Ir+3] |
Origin of Product |
United States |
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